molecular formula C15H20N2O5 B12276103 4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine

4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine

Cat. No.: B12276103
M. Wt: 308.33 g/mol
InChI Key: GRXWYMLEPHRNDJ-UHFFFAOYSA-N
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Description

4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine is a complex organic compound with a unique structure that includes a pyrido[3,2-b][1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine include other pyrido[3,2-b][1,4]oxazine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering distinct advantages in terms of reactivity, stability, and functionality .

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl]acetic acid

InChI

InChI=1S/C15H20N2O5/c1-9-5-6-11-13(16-9)17(14(20)22-15(2,3)4)10(8-21-11)7-12(18)19/h5-6,10H,7-8H2,1-4H3,(H,18,19)

InChI Key

GRXWYMLEPHRNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OCC(N2C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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